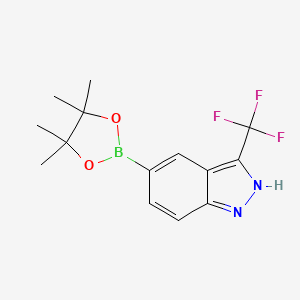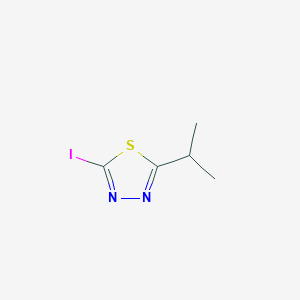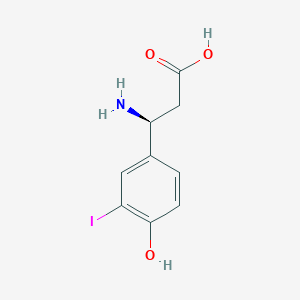![molecular formula C19H19N5O B12333964 N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B12333964.png)
N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a pyridine ring, and a methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide typically involves the reaction of 4-methylacetophenone with 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product. The compound is then characterized using various analytical techniques such as elemental analysis, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy .
Chemical Reactions Analysis
N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridine rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems. It may act as an enzyme inhibitor or receptor ligand.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.
Comparison with Similar Compounds
N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide can be compared with other similar compounds, such as:
4-Hydroxy-N′-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide: This compound has a similar structure but lacks the pyridine ring, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)ethanone: This compound is a simpler analog that lacks the imidazole and pyridine rings, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |
InChI |
InChI=1S/C19H19N5O/c1-13-7-9-16(10-8-13)15(3)22-23-19(25)17-11-24(12-20-17)18-6-4-5-14(2)21-18/h4-12H,1-3H3,(H,23,25)/b22-15+ |
InChI Key |
FKAPDOSZPPISFV-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=CN(C=N2)C3=CC=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12333881.png)







![Glycine,N-[(1,2,3,4-tetrahydro-2,4-dioxo-1-b-D-ribofuranosyl-5-pyrimidinyl)methyl]-](/img/structure/B12333938.png)
![(5Z)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B12333942.png)


![(2Z)-2-[(Z)-3-fluoro-4-(morpholin-4-yl)benzoyl]-3-(3-methoxyphenyl)prop-2-enenitrile](/img/structure/B12333967.png)

